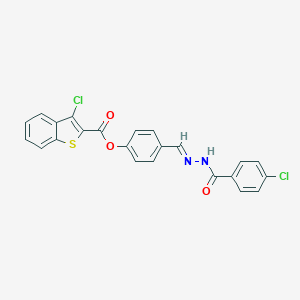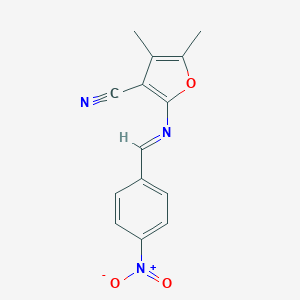![molecular formula C25H24N2O5S B421758 ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B421758.png)
ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is known for its remarkable biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive actions . The structure of this compound consists of a central pyrimidine ring fused to a thiazole ring, with various substituents including benzyl, carboxylate, methyl, phenyl, and oxy groups .
Vorbereitungsmethoden
The synthesis of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, fused sodium acetate, glacial acetic acid, acetic anhydride, and benzaldehyde . The reaction mixture is refluxed for 3 hours, cooled, and then poured into cold water to obtain the desired product .
Analyse Chemischer Reaktionen
Ethyl 2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various electrophilic reagents . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its scientific research applications in various fields. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds . In biology and medicine, it exhibits significant anticancer and anti-inflammatory activities . It has been tested against a diverse panel of cultured human tumor cell lines and has shown promising results . Additionally, it has been used in the study of crystal structures and molecular interactions .
Wirkmechanismus
The mechanism of action of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets and pathways . The compound exerts its effects by binding to specific receptors and enzymes, thereby modulating their activity . This interaction leads to the inhibition of cancer cell proliferation and the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents and the biological activities it exhibits . Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate and 2-substituted thiazolo[3,2-a]pyrimidine derivatives . These compounds also exhibit significant biological activities, but the specific substituents and their arrangement in the molecular structure contribute to the unique properties of each compound .
Eigenschaften
Molekularformel |
C25H24N2O5S |
|---|---|
Molekulargewicht |
464.5g/mol |
IUPAC-Name |
ethyl (2Z)-2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H24N2O5S/c1-5-32-24(29)21-15(2)26-25-27(22(21)17-11-12-18(30-3)19(14-17)31-4)23(28)20(33-25)13-16-9-7-6-8-10-16/h6-14,22H,5H2,1-4H3/b20-13- |
InChI-Schlüssel |
IGCZMBBUSGRFMN-MOSHPQCFSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CC=C4)S2)C |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=CC=C4)/S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CC=C4)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2-(acetylamino)ethoxy]phenyl}acetamide](/img/structure/B421675.png)
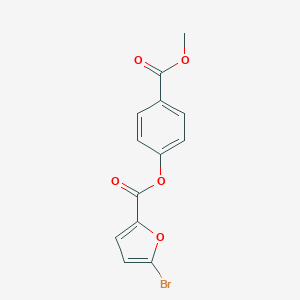
![N-[4-(Dimethylamino)benzylidene]-3-methoxyaniline](/img/structure/B421679.png)
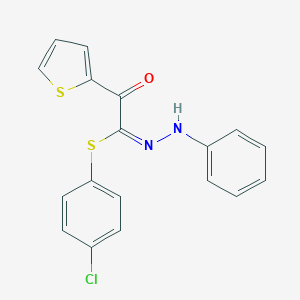
![Ethyl cyano[(2,4,6-tribromophenyl)hydrazono]acetate](/img/structure/B421690.png)
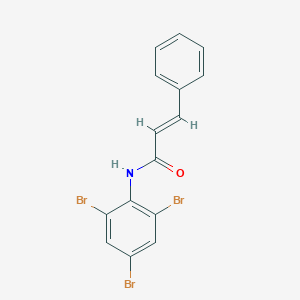
![2-Furaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B421699.png)
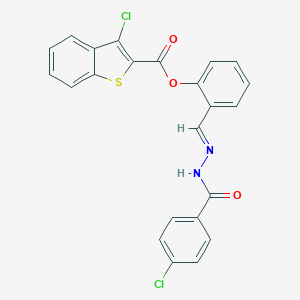
![3-chloro-N-[(E)-[4-(1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]benzamide](/img/structure/B421701.png)
![4-(3-Chloro-4-methylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B421702.png)
![2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B421704.png)
![2-{[(E)-thiophen-2-ylmethylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B421705.png)
